molecular formula C10H9ClF3N3O B1525734 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride CAS No. 1208081-10-0

5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride

Cat. No. B1525734
CAS RN: 1208081-10-0
M. Wt: 279.64 g/mol
InChI Key: BAFKYHSZPYRFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride” belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl . The bromination of the C–H bond of 3e was performed under oxidative conditions to furnish product 8 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, Heck reaction and Sonogashira coupling of bromide 3l were carried out with p-methylstyrene and phenylacetylene to afford the corresponding products, 6 and 7 .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl (-CF3) group in this compound is known to enhance the pharmacological properties of drugs. It can improve drug potency by influencing the pKa of related structures, which is crucial for drug-receptor interactions . This compound could be investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Antiviral Research

Compounds with a -CF3 group have shown improved efficacy in inhibiting enzymes like reverse transcriptase, which are essential for the replication of viruses. This compound could be part of a study to develop new antiviral drugs that target specific viral enzymes .

Agricultural Chemicals

The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities in agriculture. They have been used to create chemical pesticides with low risk and high efficiency. This compound, with its oxadiazole ring, could be explored for its nematocidal and anti-fungal activities against agricultural pests .

Antibacterial Agents for Crop Protection

Specific derivatives of 1,2,4-oxadiazole have shown strong antibacterial effects on pathogens like Xanthomonas oryzae, which affect crops such as rice. The compound could be synthesized into derivatives to combat bacterial leaf blight and leaf streaks in rice, potentially improving crop yield and security .

Material Science

The unique properties of 1,2,4-oxadiazole derivatives make them suitable for applications in material science. They can be used in the development of scintillating materials, which are essential components in radiation detection devices .

Dyestuff Industry

The derivatives of 1,2,4-oxadiazoles are also used in the dyestuff industry. Their chemical structure can be tailored to produce dyes with specific properties for textiles and other materials .

Enzyme Inhibition Studies

The compound’s ability to interact with enzymes through hydrogen bonding and influence on pKa values makes it a candidate for enzyme inhibition studies. This can lead to the discovery of new inhibitors that can regulate enzyme activity in various biological processes .

Fluorine Chemistry Research

Given the compound’s incorporation of fluorine, it can contribute to the field of organo-fluorine chemistry. Research in this area can lead to the development of new fluorine-containing molecules with applications in medicine, catalysis, and more .

Future Directions

The future directions for research on 1,2,4-oxadiazoles are promising. They are being explored for their potential as anti-infective agents . The development of novel 1,2,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells, is an active area of research .

properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9;/h1-4H,5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFKYHSZPYRFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.